1-(4-tert-butylphenyl)-1H-pyrazole-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-tert-Butylphenyl)-1H-pyrazole-5-carbaldehyde is an organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to a pyrazole ring with an aldehyde functional group at the 5-position. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-tert-butylphenyl)-1H-pyrazole-5-carbaldehyde typically involves the following steps:
Claisen Condensation: The initial step involves the Claisen condensation of aryl methyl ketones with aromatic esters to form β-diketones.
Cyclization: The β-diketones are then cyclized with hydrazine monohydrate to form the pyrazole ring.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, solvent, and catalyst to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(4-tert-Butylphenyl)-1H-pyrazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like bromine (Br₂) and sulfuric acid (H₂SO₄) are used for electrophilic aromatic substitution.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives and other substituted aromatic compounds.
Scientific Research Applications
1-(4-tert-Butylphenyl)-1H-pyrazole-5-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-tert-butylphenyl)-1H-pyrazole-5-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The pyrazole ring can also interact with various biological pathways, contributing to its observed biological activities .
Comparison with Similar Compounds
4-tert-Butylphenol: Shares the tert-butylphenyl structure but lacks the pyrazole ring and aldehyde group.
4-tert-Butylbenzoyl chloride: Contains the tert-butylphenyl structure with a benzoyl chloride group instead of the pyrazole ring and aldehyde.
Uniqueness: 1-(4-tert-Butylphenyl)-1H-pyrazole-5-carbaldehyde is unique due to the presence of both the pyrazole ring and the aldehyde functional group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C14H16N2O |
---|---|
Molecular Weight |
228.29 g/mol |
IUPAC Name |
2-(4-tert-butylphenyl)pyrazole-3-carbaldehyde |
InChI |
InChI=1S/C14H16N2O/c1-14(2,3)11-4-6-12(7-5-11)16-13(10-17)8-9-15-16/h4-10H,1-3H3 |
InChI Key |
MYBPXZBCGAODJC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)N2C(=CC=N2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.